molecular formula C13H7F2NO B6375992 2-Cyano-4-(2,6-difluorophenyl)phenol, 95% CAS No. 1261889-21-7

2-Cyano-4-(2,6-difluorophenyl)phenol, 95%

Cat. No. B6375992
CAS RN: 1261889-21-7
M. Wt: 231.20 g/mol
InChI Key: CSHSFMCOKKEFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-4-(2,6-difluorophenyl)phenol, 95% (2C4DF) is a chemical compound with a wide range of applications in scientific research. It is an aromatic compound with a molecular structure that contains a phenol group and a cyano group. 2C4DF is used in a variety of research applications, including synthesis, reaction mechanisms, biochemical and physiological effects, and lab experiments.

Scientific Research Applications

2-Cyano-4-(2,6-difluorophenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. It is also used as a catalyst in organic reactions, as a reagent in biochemical reactions, and as a starting material for the synthesis of other compounds. 2-Cyano-4-(2,6-difluorophenyl)phenol, 95% is also used in the study of reaction mechanisms and biochemical pathways, as well as in the study of the physiological effects of compounds.

Mechanism of Action

2-Cyano-4-(2,6-difluorophenyl)phenol, 95% is an aromatic compound, which means that it can act as an electron donor or acceptor in organic reactions. It can also act as a nucleophile or electrophile in biochemical reactions. In addition, 2-Cyano-4-(2,6-difluorophenyl)phenol, 95% can act as a catalyst in organic reactions, accelerating the rate of reaction.
Biochemical and Physiological Effects
2-Cyano-4-(2,6-difluorophenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and antifungal properties. It has also been found to inhibit the growth of certain types of cancer cells. Additionally, 2-Cyano-4-(2,6-difluorophenyl)phenol, 95% has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

2-Cyano-4-(2,6-difluorophenyl)phenol, 95% has a number of advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, it has a low toxicity and is not hazardous to handle. However, it is important to note that 2-Cyano-4-(2,6-difluorophenyl)phenol, 95% can be toxic if ingested, so proper safety precautions should be taken when handling it.

Future Directions

The use of 2-Cyano-4-(2,6-difluorophenyl)phenol, 95% in scientific research is likely to continue to increase in the future. Potential future applications include its use in the synthesis of new compounds, the study of reaction mechanisms and biochemical pathways, and the study of the physiological effects of compounds. Additionally, 2-Cyano-4-(2,6-difluorophenyl)phenol, 95% may be used in the development of new drugs and agrochemicals, as well as in the development of new catalysts and reagents.

Synthesis Methods

2-Cyano-4-(2,6-difluorophenyl)phenol, 95% can be synthesized by a variety of methods. The most common method is the reaction of 2,6-difluorophenol with sodium cyanide in aqueous solution. This reaction produces a salt, which can then be isolated and purified to yield the pure compound. Other methods of synthesis include the reaction of 2,6-difluorophenol with potassium cyanide, the reaction of 2,6-difluorophenol with cyanogen bromide, and the reaction of 2,6-difluorophenol with an aryl cyanide.

properties

IUPAC Name

5-(2,6-difluorophenyl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-10-2-1-3-11(15)13(10)8-4-5-12(17)9(6-8)7-16/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHSFMCOKKEFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)O)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684737
Record name 2',6'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-(2,6-difluorophenyl)phenol

CAS RN

1261889-21-7
Record name 2',6'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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